(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol
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Overview
Description
“(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol” is a benzimidazole derivative. Benzimidazole derivatives are a class of compounds that contain a benzimidazole moiety, which is a bicyclic heteroarene with a fused benzene and imidazole ring .
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, benzimidazole derivatives are known to participate in a variety of chemical reactions due to the presence of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole, hydrazone, and phenol functional groups. For example, the phenol group could contribute to the compound’s acidity, while the benzimidazole group could contribute to its stability and reactivity .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibitors for Steel: A study by Yadav et al. (2016) discussed benzimidazole derivatives as effective corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, with one derivative exhibiting a corrosion inhibition efficiency of 94.4% at specific conditions.
Fluorescence Properties and Sensing Applications
- Fluorescent Probe for Zinc Ions: Zheng Wen-yao (2012) synthesized a compound that exhibited strong fluorescence when coordinated with Zn²⁺ ions. This property makes it a potential candidate for fluorescent probes in sensing applications.
- Selective Fluorescent Chemosensor: The research by Saha et al. (2011) developed a compound that serves as a highly selective and sensitive fluorescent probe for Zn²⁺, useful for intracellular zinc concentration monitoring.
Biological and Medical Applications
- Biocompatible Chemosensor: A study by Dey et al. (2016) described the synthesis of a compound that acts as a selective fluorescence sensor for Zn²⁺ ions and can be used for imaging in human lung cancer cells without cytotoxicity.
- Antifungal Activity: Research conducted by Kale et al. (2020) synthesized benzothiazolyl and benzimidazolyl derivatives, including compounds related to the requested chemical, showing potential antifungal activity against Candida albicans.
Catalysis and Material Science
- Catalyst in Oxidation Reactions: The work of Ghorbanloo and Alamooti (2017) demonstrated the use of a related compound as a catalyst for the oxidation of alcohols and hydrocarbons, indicating its potential in material science and industrial applications.
Photoluminescent and Electrochemical Studies
- Electrochemical and Photoluminescent Properties: Mahmood et al. (2019) studied the electrochemical and photoluminescent properties of benzimidazole derivative complexes, suggesting their potential in various scientific applications.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include exploring its potential biological activities and developing methods for its synthesis and characterization. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .
properties
IUPAC Name |
2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGQBOSKSVEIB-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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